Bottromycin
Overview
Description
Bottromycin is a macrocyclic peptide with antibiotic activity . It was first discovered in 1957 as a natural product isolated from Streptomyces bottropensis . It has been shown to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) among other Gram-positive bacteria and mycoplasma . Bottromycin is structurally distinct from both vancomycin, a glycopeptide antibiotic, and methicillin, a beta-lactam antibiotic .
Synthesis Analysis
Bottromycins are produced by several Streptomyces species . They belong to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily of natural products . Major advances in total synthesis and understanding of bottromycin biosynthesis were achieved in recent years (2009–2020) .
Molecular Structure Analysis
The structure of bottromycin contains a unique four-amino acid macrocycle formed via a rare amidine linkage, C-methylation, and a D-amino acid . The absolute stereochemistry at several chiral centers has been determined as of 2009 . In 2012, a three-dimensional solution structure of bottromycin was published .
Chemical Reactions Analysis
By hydrolysis of the natural product with conc. HCl, Waisvisz et al. obtained a “sulfur-containing amino acid”, which unfortunately showed no optical activity . Umezawa’s group subsequently obtained an optically active amino acid ([ α] 18 D: +9) by hydrolyzing the antibiotic with acetic anhydride .
Physical And Chemical Properties Analysis
The chemical formula of Bottromycin is C42H62N8O7S and its molar mass is 823.05608 g.mol −1 .
Scientific Research Applications
Biosynthesis and Genetic Engineering : Bottromycins are a promising class of antibiotics that bind to the A-site of the bacterial ribosome, inhibiting translation and exhibiting activity against pathogens like vancomycin-resistant Enterococci. Their complex structure with unusual biosynthetic features has led to studies using synthetic biotechnology for compound modification and yield optimization, including the identification of genes involved in various methylations and macrocyclodehydration mechanisms (Huo et al., 2012).
Antibacterial Activity and Structural Analysis : Bottromycins, as part of the ribosomally synthesised and post-translationally modified peptide (RiPP) superfamily, show promise against multidrug-resistant pathogens. Significant advances in total synthesis and understanding of their biosynthesis were made between 2009 and 2020, providing insights into their unique macrocyclic structure formed via rare amidine linkage and C-methylation (Franz et al., 2021).
Posttranslational Modifications in Biosynthesis : Research has revealed that bottromycins originate from a ribosomally biosynthesised precursor, undergoing unusual posttranslational modifications, such as β-methylation and macrolactamidine formation. This knowledge sets the stage for engineered biosynthesis of novel bottromycin analogues (Gomez-Escribano et al., 2012).
Enzymatic Characterization for Bottromycin Biosynthesis : The characterization of the cytochrome P450 enzyme BotCYP from the bottromycin biosynthetic gene cluster has been pivotal. It enables the in vitro production of the bottromycin core scaffold, potentially aiding the generation of bottromycin analogues for compound development (Adam et al., 2020).
Regulatory Mechanisms in Bottromycin Biosynthesis : Studies have explored how bottromycin biosynthesis is regulated, identifying internal transcriptional start sites and modulators that specifically affect the expression of certain biosynthetic genes. This understanding could help develop strategies to increase bottromycin yields (Vior et al., 2020).
Recent Advancements in Understanding Biosynthetic Pathway : New studies have provided detailed insights into the biosynthetic pathway of bottromycin, including biochemically and structurally characterized enzymes and peptide–protein interactions. This knowledge forms a basis for creating novel bottromycin variants for therapeutic applications (Mahanta et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[2-[[2-[(6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl)amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIZLOPUXFSFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bottromycin | |
CAS RN |
15005-62-6 | |
Record name | Bottromycin A(2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015005626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.